

# MSK-195: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: MSK-195

Cat. No.: B1677548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MSK-195**, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document consolidates key molecular data, experimental protocols, and signaling pathway information relevant to the study and application of this compound in research and drug development.

## Core Molecular Data

**MSK-195** is characterized by the following molecular properties:

Property	Value
Molecular Formula	C <sub>28</sub> H <sub>40</sub> N <sub>2</sub> O <sub>5</sub>
Molecular Weight	484.63 g/mol
Exact Mass	484.293723 Da

## Experimental Protocols

The investigation of **MSK-195**'s activity as a TRPV1 agonist involves several key experimental methodologies. The following protocols are fundamental for characterizing its effects.

### In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is employed to directly measure the ion channel activity of TRPV1 in response to **MSK-195**.

Objective: To characterize the electrophysiological response of TRPV1 channels to **MSK-195** application.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 channels are cultured under standard conditions.
- Cell Preparation: Cells are plated on glass coverslips for recording.
- Recording: Whole-cell patch-clamp recordings are performed. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
- Compound Application: **MSK-195** is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired final concentrations. The solution is applied to the patched cell via a perfusion system.
- Data Acquisition: Membrane currents are recorded in response to voltage steps before and after the application of **MSK-195**. The potency (EC<sub>50</sub>) and efficacy of **MSK-195** are determined from the dose-response curves.

## In Vitro Functional Assay: Calcium Imaging

Calcium imaging is a widely used method to assess the activation of TRPV1 channels, which are permeable to Ca<sup>2+</sup> ions.

Objective: To measure the increase in intracellular calcium concentration in response to **MSK-195**-mediated TRPV1 activation.

Methodology:

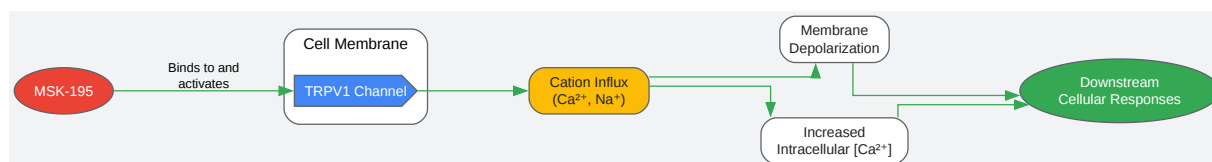
- Cell Culture and Loading: Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) are cultured on glass-bottom dishes. The cells are then loaded with a

calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.

- **Imaging:** The cells are imaged using a fluorescence microscope equipped with a camera and appropriate filter sets.
- **Compound Application:** A baseline fluorescence is recorded, after which **MSK-195** at various concentrations is added to the imaging buffer.
- **Data Analysis:** The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The results are used to determine the concentration-response relationship for **MSK-195**.

## Signaling Pathway

**MSK-195**, as a TRPV1 agonist, activates a well-defined signaling cascade upon binding to the receptor. The activation of the TRPV1 channel, a non-selective cation channel, leads to the influx of cations, primarily  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$ . This influx depolarizes the cell membrane and increases the intracellular  $\text{Ca}^{2+}$  concentration, triggering downstream cellular responses.

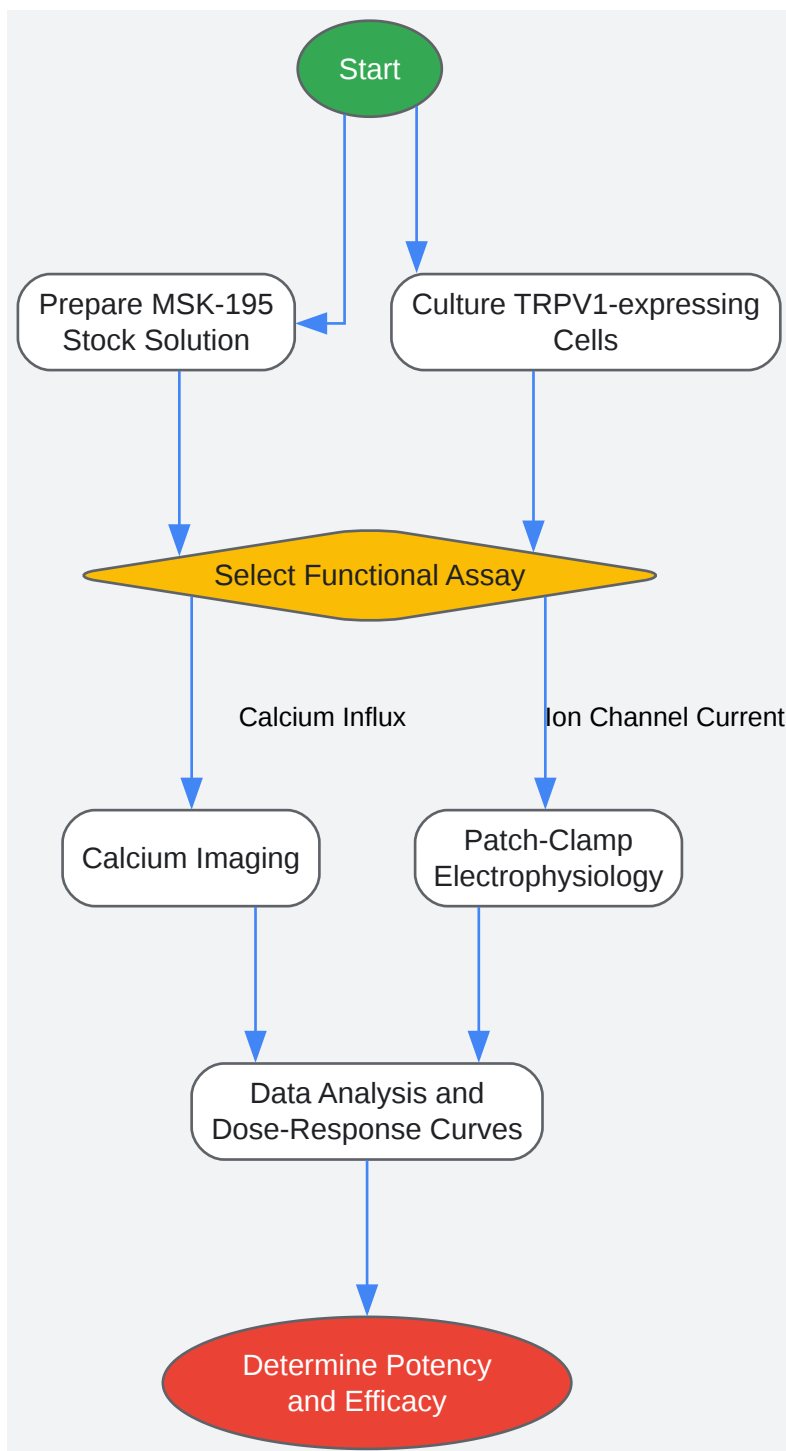


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**MSK-195** activates the TRPV1 channel, leading to cation influx and subsequent cellular responses.

## Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of **MSK-195's** activity on the TRPV1 channel.



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A generalized workflow for the in vitro characterization of **MSK-195**.

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